molecular formula C8H8N2O2S B010166 1H-Indole-7-sulfonamide CAS No. 111048-64-7

1H-Indole-7-sulfonamide

Cat. No. B010166
M. Wt: 196.23 g/mol
InChI Key: OZEDQORHGRJQAF-UHFFFAOYSA-N
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Patent
US04772313

Procedure details

To a slurry of activated manganese dioxide (20 g) in methylene chloride (200 ml) was added indoline-7-sulfonamide (4.3 g). The mixture was stirred at 25° C. for 24 hours. The solid was removed by filtration and the filtrate concentrated and hexane added until crystallization occurred. The pure product (TLC) was isolated by filtration (2.9 g, m.p. 125°-127° C.).
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][C:8]=2[S:10]([NH2:13])(=[O:12])=[O:11])[CH2:3][CH2:2]1>C(Cl)Cl.[O-2].[O-2].[Mn+4]>[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][C:8]=2[S:10]([NH2:13])(=[O:11])=[O:12])[CH:3]=[CH:2]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
4.3 g
Type
reactant
Smiles
N1CCC2=CC=CC(=C12)S(=O)(=O)N
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
20 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 25° C. for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solid was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated
ADDITION
Type
ADDITION
Details
hexane added until crystallization
CUSTOM
Type
CUSTOM
Details
The pure product (TLC) was isolated by filtration (2.9 g, m.p. 125°-127° C.)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
N1C=CC2=CC=CC(=C12)S(=O)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.